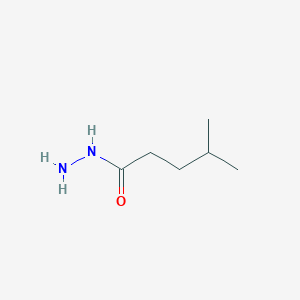

4-Methylpentanehydrazide

Overview

Description

4-Methylpentanehydrazide is an organic compound with the molecular formula C6H14N2OThe compound is characterized by its relatively high boiling point of 264.7°C at 760 mmHg and a density of 0.946 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpentanehydrazide can be synthesized through the reaction of 4-methylpentanoic acid with hydrazine. The general procedure involves dissolving the ester precursor in ethanol and adding an aqueous hydrazine solution (55%, 3-4 equivalents). The reaction mixture is then heated to reflux overnight, and the solvent is subsequently removed .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methylpentanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Oxidation of this compound typically yields corresponding oxides and nitrogen gas.

Reduction: Reduction reactions produce simpler hydrazine derivatives.

Substitution: Substitution reactions result in the formation of various substituted hydrazides.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methylpentanehydrazide involves its interaction with specific molecular targets, such as alcohol dehydrogenase. By inhibiting this enzyme, the compound interferes with the metabolism of alcohols, making it useful in treating poisoning cases. The inhibition occurs through the formation of a stable complex with the enzyme, preventing its normal catalytic activity.

Comparison with Similar Compounds

Similar Compounds

- 4-Methylpentanoic acid hydrazide

- 4-Methyl-valeric acid hydrazide

- 4-Methylpyrazole

Uniqueness

4-Methylpentanehydrazide is unique due to its specific inhibitory effects on alcohol dehydrogenase, which distinguishes it from other similar compounds. While other hydrazides may have similar chemical properties, this compound’s particular interaction with metabolic enzymes makes it a valuable compound for both research and therapeutic applications.

Biological Activity

4-Methylpentanehydrazide is a compound belonging to the hydrazide family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential applications in cancer therapy, and other pharmacological effects.

This compound (CAS Number: 132-113-0) can be synthesized through the reaction of methyl 4-methylpentanoate with hydrazine hydrate. The synthesis typically involves purification steps such as column chromatography to obtain the desired hydrazide in a pure form . The compound's structure can be characterized using techniques such as NMR and mass spectrometry, confirming its molecular formula .

Antimicrobial Activity

Hydrazides, including this compound, have been studied for their antimicrobial properties. A review highlighted that hydrazide-hydrazone derivatives exhibit significant antibacterial, antifungal, and antitubercular activities. For instance, certain derivatives have shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) often in the low microgram per milliliter range .

Table 1: Antimicrobial Activity of Hydrazides

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 16 |

| Other Hydrazides | S. aureus | 8 |

| P. aeruginosa | 32 |

The above table summarizes some findings regarding the antimicrobial efficacy of this compound compared to other hydrazides. Notably, its activity against E. coli suggests potential for development as an antibacterial agent.

Case Study: Induction of Apoptosis

A study investigated various hydrazones derived from hydrazides, noting that some compounds effectively induced programmed cell death in cancer cell lines. The results indicated that modifications to the hydrazone structure could enhance their cytotoxicity against cancer cells . This suggests that further research on this compound could reveal similar effects.

Other Biological Activities

In addition to antimicrobial and anticancer activities, hydrazides have been noted for their anti-inflammatory and anticonvulsant properties. For instance, some derivatives have shown the ability to inhibit inflammatory cytokines and exhibit neuroprotective effects in animal models . These findings underscore the versatility of hydrazides in pharmaceutical applications.

Properties

IUPAC Name |

4-methylpentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)3-4-6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBMACGBVNTRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629433 | |

| Record name | 4-Methylpentanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140157-44-4 | |

| Record name | 4-Methylpentanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.